2-(4-ethylphenoxy)-N,N-dimethylethanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with various primary aromatic amines . For instance, new acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were prepared by the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines .Molecular Structure Analysis
While the molecular structure of “2-(4-ethylphenoxy)-N,N-dimethylethanamine” is not explicitly mentioned, related compounds such as “Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate” have a molecular formula of C14H20O3 and an average mass of 236.307 Da .Scientific Research Applications
Pharmacological Properties and Effects
Platelet Aggregation Inhibition : A study on R-96544, a derivative of 2-(4-ethylphenoxy)-N,N-dimethylethanamine, demonstrated its ability to inhibit platelet aggregation induced by serotonin in various animals, indicating its potential as a novel 5-HT receptor antagonist with potent and selective activity against 5-HT(2A) receptors (Ogawa et al., 2002).
Biochemical Applications
Metabolic Pathways and Derivatives : Research into the synthesis of carbon-14 labeled doxylamine succinate, a compound structurally similar to this compound, offers insights into the chemical synthesis and potential metabolic pathways of related compounds (Rao & Damodaran, 1986).
Chemical Reactivity and Transformations
Cyclometalation Reactivity : A study explored the chemoselective N-demethylation vs. cyclometalation reactivity pathways in 1-aryl-N,N-dimethylethanamines, shedding light on the complex chemical behaviors of compounds with similar structures to this compound (Yap et al., 2014).
Antioxidant Properties
Reduction of Brain Damage in Ischemia : A phenothiazine derivative closely related to this compound was investigated for its potential to reduce brain damage following ischemia, highlighting the antioxidant and protective effects of such compounds (Yu et al., 1992).
Polymer Chemistry
Cascade Biodegradable Polymers : Research on polymers incorporating N,N'-dimethylethylenediamine, a molecule with functional similarity to this compound, revealed innovative biodegradable properties based on a cascade of intramolecular reactions, providing insights into potential applications in medical devices and drug delivery (Dewit & Gillies, 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s properties suggest that it may have good absorption and distribution characteristics .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
properties
IUPAC Name |
2-(4-ethylphenoxy)-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-11-5-7-12(8-6-11)14-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVICGTAIGPKMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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